

Toxicological Profile of Aluminum Sesquichlorohydrate for Cosmetic Applications: A Technical Guide

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Compound of Interest

Compound Name: ALUMINUM
SESQUICHLOROXYDRATE

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Executive Summary

Aluminum sesquichlorohydrate is a common active ingredient in antiperspirant and deodorant products, valued for its efficacy in controlling perspiration. This technical guide provides a comprehensive overview of the toxicological profile of **aluminum sesquichlorohydrate** for cosmetic applications. It covers physicochemical properties, toxicokinetics, and a detailed assessment of its safety across various toxicological endpoints, including dermal and systemic toxicity, irritation, sensitization, genotoxicity, carcinogenicity, and reproductive and developmental toxicity. The information presented is based on scientific literature and opinions from regulatory bodies such as the European Scientific Committee on Consumer Safety (SCCS). All quantitative data are summarized in structured tables, and key experimental protocols and cellular signaling pathways are detailed and visualized to provide a thorough understanding for researchers and professionals in the field.

Introduction

Aluminum sesquichlorohydrate is a complex inorganic salt that is a basic aluminum chloride. Its chemical formula is generally represented as $\text{Al}_2(\text{OH})_5\text{Cl} \cdot n\text{H}_2\text{O}$.^[1] In cosmetic formulations, particularly antiperspirants, it functions by forming a temporary plug within the

sweat duct, thus physically blocking the flow of sweat to the skin's surface.^{[1][2]} This guide delves into the toxicological data available for **aluminum sesquichlorohydrate** and related aluminum compounds to provide a robust safety assessment for its use in cosmetic products.

Physicochemical Properties

The physicochemical properties of **aluminum sesquichlorohydrate** are crucial for understanding its behavior in cosmetic formulations and its potential for dermal absorption.

Property	Value	Source(s)
Appearance	White to off-white powder	^[2]
Molecular Formula	$\text{Al}_2\text{ClH}_5\text{O}_5$	^[2]
Molecular Weight	~174.45 g/mol	^[2]
Solubility	Highly soluble in water	^{[1][2]}
pH (15% solution)	3.5 - 5.0	^{[1][3]}

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The systemic exposure to aluminum from the topical application of **aluminum sesquichlorohydrate** is a key factor in its safety assessment.

Dermal Absorption

The dermal absorption of aluminum from cosmetic products is consistently reported to be very low.^{[4][5]} The stratum corneum acts as a significant barrier to the penetration of aluminum ions.

Study Type	Formulation	Absorption Rate	Source(s)
In vivo, Human	Antiperspirant with 26Al-labeled aluminum chlorohydrate	0.00052%	[5] [6] [7] [8]
In vitro, Human Skin	"Aerosol" base (38.5% ACH)	≤0.07%	[9] [10]
In vitro, Human Skin	"Roll-on" emulsion (14.5% ACH)	≤0.07%	[9] [10]
In vitro, Human Skin	"Stick" (21.2% ACH)	≤0.07%	[9] [10]

It is important to note that studies on stripped or damaged skin show significantly higher absorption, highlighting the importance of not applying antiperspirants to broken skin.[\[9\]](#)[\[10\]](#)

Distribution, Metabolism, and Excretion

Once absorbed, aluminum is distributed throughout the body, with the highest concentrations found in bone, lung, liver, and brain.[\[5\]](#) Approximately 90% of aluminum in the plasma is bound to transferrin.[\[5\]](#) Aluminum is not metabolized in the body. The primary route of excretion for absorbed aluminum is via the kidneys into the urine.[\[3\]](#)[\[5\]](#)

Toxicological Endpoints

Acute Toxicity

The acute oral toxicity of aluminum compounds is low.[\[4\]](#) Due to the very low dermal absorption, the acute dermal toxicity of **aluminum sesquichlorohydrate** is also considered to be low.

Skin Irritation and Sensitization

Aluminum sesquichlorohydrate is generally not considered to be a skin irritant or sensitizer in the concentrations used in cosmetic products.[\[4\]](#)[\[11\]](#) Clinical studies with a 20% **aluminum sesquichlorohydrate** foam for hyperhidrosis reported no significant skin irritation.[\[12\]](#) While

rare cases of irritation have been reported, particularly on freshly shaved skin, this is not a common occurrence.[3]

Repeated Dose Toxicity

Subchronic oral toxicity studies on aluminum compounds have been conducted to determine the No-Observed-Adverse-Effect Level (NOAEL).

Study	Species	Route	NOAEL	Source(s)
28-day repeated dose	Rat	Oral (gavage)	300 mg/kg bw/day (for AlCl ₃)	[13]

Given the extremely low dermal absorption of aluminum from cosmetic products, the systemic exposure is significantly lower than the established NOAELs from oral studies.

Genotoxicity

The genotoxic potential of aluminum compounds has been investigated in a range of in vitro and in vivo assays. The Scientific Committee on Consumer Safety (SCCS) has concluded that aluminum compounds are not classified as carcinogenic, mutagenic, or reprotoxic (CMR) substances of category 1A or 1B.[14]

Assay Type	Test System	Result	Source(s)
Bacterial Reverse Mutation Assay (Ames Test)	S. typhimurium, E. coli	Negative	[14][15]
In vitro Micronucleus Test	Human lymphocytes	Positive at high concentrations	[16][17]
In vitro Chromosomal Aberration Test	Human lymphocytes	Positive at high concentrations	[18][19][20]
In vivo Micronucleus Test	Rodents	Generally Negative	[16][21]

While some in vitro studies at high, non-physiologically relevant concentrations have shown evidence of genotoxicity, the overall weight of evidence from in vivo studies suggests that **aluminum sesquichlorohydrate** does not pose a genotoxic risk under the conditions of cosmetic use.

Carcinogenicity

Epidemiological studies have not confirmed a causal link between the use of aluminum-containing antiperspirants and an increased risk of breast cancer.[4] Regulatory bodies like the SCCS have concluded that the available evidence does not support a carcinogenic effect of aluminum in cosmetics.[4]

Reproductive and Developmental Toxicity

Studies on the reproductive and developmental toxicity of aluminum have been conducted, primarily through oral or parenteral routes of administration.

Study Type	Species	Route	Key Findings	Source(s)
Two-generation reproductive toxicity	Rat	Oral (drinking water)	NOAEL of 600 ppm (8.06 mg Al/kg bw/day) for parental and developmental toxicity (for aluminum sulfate)	[14]
Developmental toxicity	Mouse	Oral (gavage)	No maternal or embryo/fetal toxicity at high doses of aluminum hydroxide	[4][22][23]
Developmental toxicity	Mouse	Intraperitoneal	Fetal death, decreased body weight, and skeletal anomalies at high doses of $AlCl_3$	[13][24]

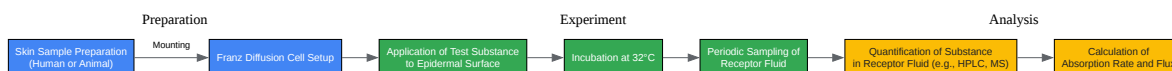
While high parenteral doses of aluminum can induce developmental toxicity, the systemic exposure from cosmetic use is orders of magnitude lower and not considered to pose a risk to reproduction or development.[4][20][23]

Experimental Protocols

Detailed methodologies for key toxicological assessments are based on internationally recognized guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD).

Dermal Absorption: In Vitro Method (OECD 428)

This test evaluates the absorption of a substance through the skin using excised human or animal skin in a diffusion cell.

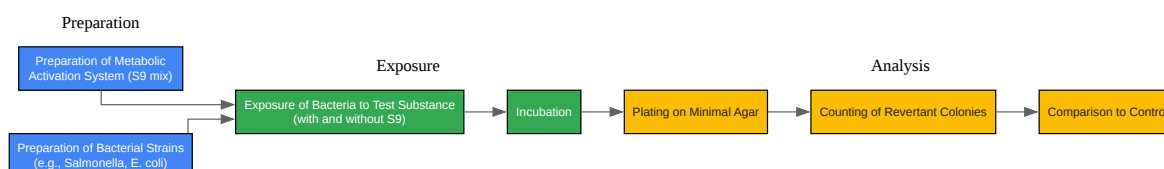


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In Vitro Dermal Absorption (OECD 428) Workflow.

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

This assay is used to detect gene mutations induced by chemical substances.



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Bacterial Reverse Mutation Test (OECD 471) Workflow.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This test detects damage to chromosomes or the mitotic apparatus of erythroblasts.



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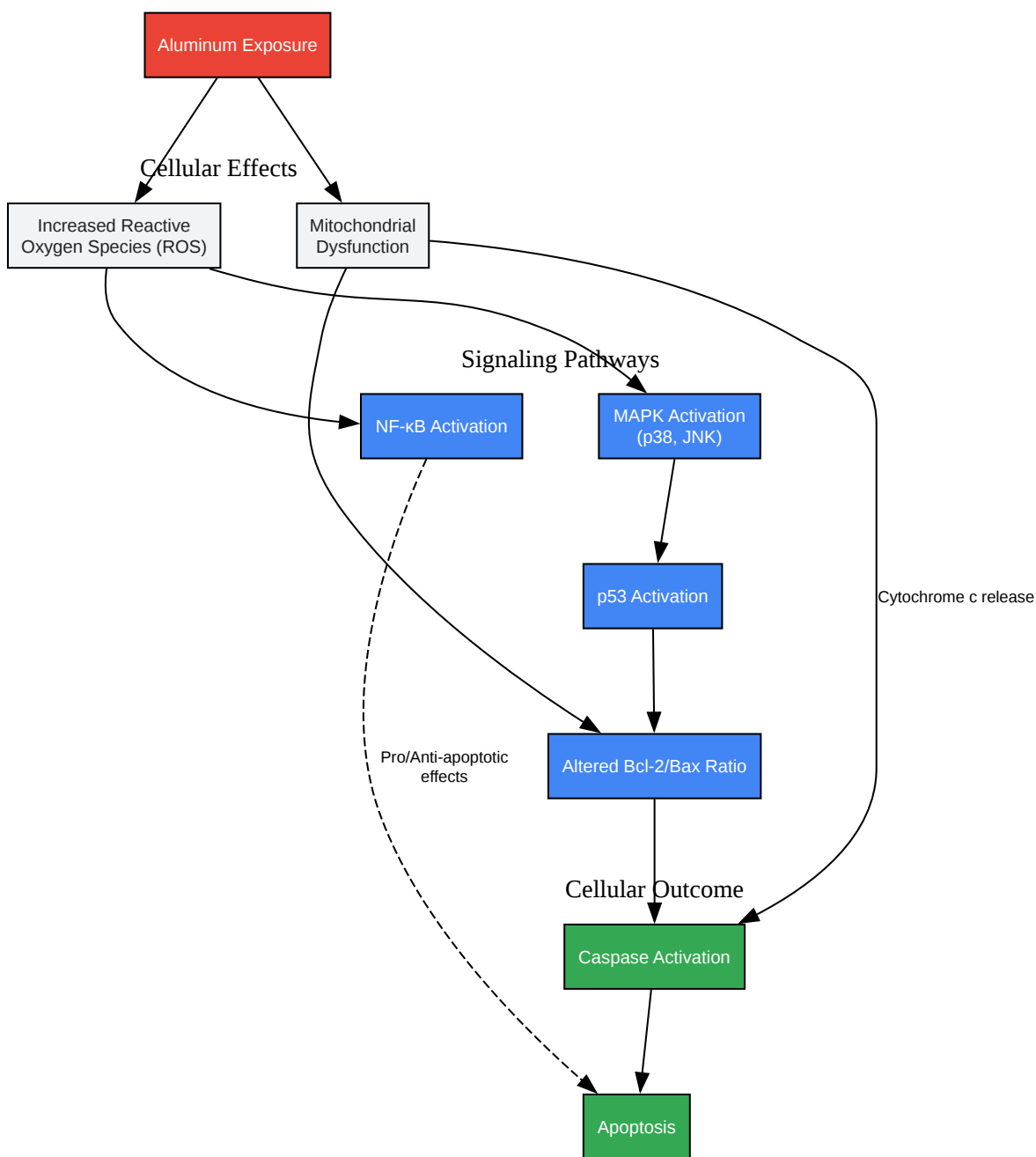
In Vivo Micronucleus Test (OECD 474) Workflow.

Cellular Mechanisms and Signaling Pathways

Aluminum has been shown to induce cellular toxicity through several interconnected signaling pathways, primarily involving oxidative stress and apoptosis.

Aluminum-Induced Oxidative Stress and Apoptosis

Aluminum exposure can lead to an increase in reactive oxygen species (ROS), which in turn can trigger apoptotic pathways.



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Simplified overview of aluminum-induced signaling pathways.

Aluminum exposure can lead to oxidative stress through the generation of ROS.[25][26] This can activate the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF- κ B) signaling pathways.[8][21][25][27] Mitochondrial dysfunction is another key event, leading to an altered Bcl-2/Bax ratio and the release of cytochrome c, which subsequently activates caspases and induces apoptosis.[25][28][29] The tumor suppressor protein p53 can also be activated, further promoting the apoptotic cascade.[25]

Conclusion

Based on the available scientific evidence, **aluminum sesquichlorohydrate** is considered safe for use in cosmetic products at the concentrations currently in use. Its toxicological profile is favorable, with very low dermal absorption, and no convincing evidence of skin irritation, sensitization, genotoxicity, carcinogenicity, or reproductive and developmental toxicity under the conditions of cosmetic use. The systemic exposure to aluminum from antiperspirants does not significantly contribute to the overall body burden of aluminum from other sources, such as diet.[4] This technical guide provides a consolidated resource for professionals to understand the comprehensive safety profile of this widely used cosmetic ingredient.

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